molecular formula C6H7N3O3S2 B2955282 2-[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid CAS No. 328288-81-9

2-[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid

Cat. No.: B2955282
CAS No.: 328288-81-9
M. Wt: 233.26
InChI Key: CBNPVLVAROKJMG-UHFFFAOYSA-N
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Description

2-[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid is a 1,3,4-thiadiazole derivative featuring an acetamido group at position 5 and a sulfanylacetic acid moiety at position 2 of the heterocyclic ring.

Synthesis: The compound is synthesized via a two-step process:

Heterocyclization: Acylated thiosemicarbazides react with carbon disulfide to form 5-R-carbonylamino-1,3,4-thiadiazole-2-thiol intermediates.

S-Alkylation: The intermediate undergoes alkylation with chloroacetic acid derivatives to introduce the sulfanylacetic acid group .

Properties

IUPAC Name

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3S2/c1-3(10)7-5-8-9-6(14-5)13-2-4(11)12/h2H2,1H3,(H,11,12)(H,7,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBNPVLVAROKJMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid typically involves the acylation of 2-amino-5-mercapto-1,3,4-thiadiazole. The reaction is carried out by heating 2-amino-5-mercapto-1,3,4-thiadiazole with acetic anhydride and glacial acetic acid under reflux conditions for about 1.5 hours . The reaction mixture is then cooled, and the product is isolated by filtration and drying.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same acylation reaction, but with optimized reaction conditions and equipment to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The thiol group in the compound can be oxidized to form disulfides.

    Reduction: The compound can undergo reduction reactions, particularly at the thiadiazole ring.

    Substitution: The acetamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Various substituted acetamido derivatives.

Scientific Research Applications

2-[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid involves its interaction with biological targets. The thiadiazole ring allows the compound to cross cellular membranes and interact with enzymes and receptors. This interaction can inhibit the activity of certain enzymes, leading to various biological effects . For example, it can inhibit carbonic anhydrase, which increases cerebral blood flow and has potential therapeutic applications in conditions like epilepsy and glaucoma .

Comparison with Similar Compounds

Structural Features :

  • The acetamido group enhances hydrogen bonding, while the sulfanylacetic acid moiety contributes to solubility in polar solvents like ethanol and DMF .

Structural and Functional Group Variations

The pharmacological profile of 1,3,4-thiadiazole derivatives is highly dependent on substituents at positions 2 and 3. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences
Compound Name Substituents (Position 5) Substituents (Position 2) Key Properties Biological Activity References
2-[(5-Acetamido-...]acetic acid (Target) Acetamido Sulfanylacetic acid Moderate lipophilicity, H-bond donor/acceptor Anticonvulsant, anticancer
5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid Acetamido Sulfonic acid High hydrophilicity, poor membrane permeability Not specified
N-(5-Mercapto-...yl)acetamide Acetamido Mercapto (-SH) Reactivity in disulfide formation, prone to oxidation Intermediate in synthesis
2-(5-Amino-...ylsulfanyl)-acetamide Amino (-NH2) Sulfanylacetamide Increased basicity, enhanced solubility in acidic conditions Potential CNS-targeting agents
2-[(5-Benzyl-...yl)sulfanyl]acetamide Benzyl Sulfanylacetamide High lipophilicity, improved membrane penetration Not reported
2-[(5-Anilino-...yl)sulfanyl]acetic acid Anilino (-NHPh) Sulfanylacetic acid Extended conjugation, π-π interactions with aromatic targets Computational drug design focus

Pharmacological Activity

  • Anticonvulsant Activity: The target compound and its 5-amino analogs (e.g., 2-(5-Amino-...acetamide) show promise in preclinical models due to their ability to modulate ion channels .
  • Antimicrobial Activity: Thiazolidinone-containing derivatives (e.g., compounds in ) exhibit superior activity against S. aureus and E. coli compared to the target compound, likely due to the thiazolidinone ring’s ability to disrupt bacterial membranes .

Physicochemical Properties

  • Solubility : Sulfonic acid derivatives (e.g., 5-Acetamido-...sulfonic acid) are water-soluble but face challenges in crossing biological membranes. In contrast, the target compound balances solubility (via acetic acid) and lipophilicity (via acetamido) for better bioavailability .
  • Stability : Mercapto (-SH) derivatives are prone to oxidation, limiting their shelf life, whereas the target compound’s sulfanyl group (-S-) offers greater stability .

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